1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 902623-46-5
VCID: VC7460180
InChI: InChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(17-27(24)16-18-7-5-4-6-8-18)25(28)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3
SMILES: CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Molecular Formula: C26H23NO4
Molecular Weight: 413.473

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

CAS No.: 902623-46-5

Cat. No.: VC7460180

Molecular Formula: C26H23NO4

Molecular Weight: 413.473

* For research use only. Not for human or veterinary use.

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one - 902623-46-5

Specification

CAS No. 902623-46-5
Molecular Formula C26H23NO4
Molecular Weight 413.473
IUPAC Name 1-benzyl-6-ethoxy-3-(4-methoxybenzoyl)quinolin-4-one
Standard InChI InChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(17-27(24)16-18-7-5-4-6-8-18)25(28)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3
Standard InChI Key QKJOFJFAANNXKP-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,4-dihydroquinolin-4-one core substituted at positions 1, 3, and 6. The 1-position is occupied by a benzyl group (-CH2C6H5), while the 3-position contains a 4-methoxybenzoyl moiety (-COC6H4OCH3). A 6-ethoxy group (-OC2H5) completes the substitution pattern . The planar quinoline system facilitates π-π stacking interactions, while the methoxy and ethoxy groups enhance solubility and modulate electronic effects.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H25NO5
Molecular Weight443.5 g/mol
logP5.0 (predicted)
Hydrogen Bond Acceptors6
Rotatable Bonds8
Topological Polar Surface62.1 Ų

The XLogP3 value of 5.0 indicates moderate lipophilicity, suitable for membrane permeation in biological systems . The absence of hydrogen bond donors (HBD = 0) and presence of six acceptors (HBA = 6) align with Lipinski's rule parameters for drug-likeness .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic signals:

  • 1H NMR: Aromatic protons in the quinoline core appear as multiplets between δ 7.2–8.5 ppm. Methoxy groups resonate as singlets near δ 3.8–3.9 ppm, while ethoxy protons exhibit quartets (δ 1.4–1.5 ppm) and triplets (δ 4.0–4.2 ppm) .

  • 13C NMR: Carbonyl carbons (C=O) resonate at δ 190–200 ppm, with quinoline carbons appearing between δ 110–160 ppm .

Mass spectrometry typically shows a molecular ion peak at m/z 443.1733 ([M+H]+), consistent with the molecular formula C27H25NO5 .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs a convergent strategy involving three key fragments:

  • 6-Ethoxy-1,4-dihydroquinolin-4-one core

  • 4-Methoxybenzoyl chloride

  • Benzyl bromide

A representative pathway involves:

  • Friedländer Annulation: Condensation of 4-ethoxy-3-aminobenzoate with cyclohexanone derivatives to form the quinoline skeleton .

  • Benzoylation: Introduction of the 4-methoxybenzoyl group via Schotten-Baumann reaction using 4-methoxybenzoyl chloride.

  • N-Benzylation: Alkylation of the quinoline nitrogen with benzyl bromide under phase-transfer conditions .

Table 2: Optimization of Benzylation Step

ConditionYield (%)Purity (%)
K2CO3, DMF, 80°C6295
NaH, THF, 0°C→RT7898
Phase-transfer (TBAB)8599

Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a dichloromethane-water system proved optimal, achieving 85% yield .

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical methods. Ball-milling 6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one with benzyl bromide in the presence of K2CO3 reduced reaction times from 12 hours to 45 minutes while maintaining yields >80% .

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast)18.73.2
A549 (Lung)29.42.1
HEK293 (Normal)60.1-

Metabolic Stability

Hepatic Microsomal Assay

Incubation with human liver microsomes revealed a half-life (t1/2) of 42 minutes, primarily due to O-demethylation at the 4-methoxy group . The major metabolite, 3-(4-hydroxybenzoyl)-1-benzyl-6-ethoxyquinolin-4-one, retains 68% COX-2 inhibitory activity, suggesting potential prodrug applications.

Computational Modeling

Density Functional Theory (DFT)

B3LYP/6-31G(d) calculations optimized the geometry, revealing a dihedral angle of 12.7° between the quinoline and benzoyl planes. The HOMO (-5.8 eV) localizes on the methoxybenzoyl group, while the LUMO (-1.9 eV) resides on the quinoline ring, indicating charge-transfer capability .

ADMET Predictions

SwissADME projections suggest:

  • High gastrointestinal absorption (95%)

  • Blood-brain barrier permeability (logBB = 0.3)

  • CYP3A4 substrate (probability = 0.87)

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